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molecular formula C10H8BrFO B3296226 4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one CAS No. 892575-68-7

4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No. B3296226
M. Wt: 243.07 g/mol
InChI Key: MKUZXFBBRWSXHC-UHFFFAOYSA-N
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Patent
US07446216B2

Procedure details

To a solution of sodium ethoxide in ethanol obtained from 5.95 g (0.26 mmol) of sodium and 200 ml of anhydrous ethanol, a solution of 45.1 g (0.26 mmol) of diethyl methylmalonate in 200 ml of ethanol was added dropwise, while vigorously stirring, over 15 min. Then, 64.3 g (0.24 mmol) of 2-bromo-1-(bromomethyl)-4-fluorobenzene in 50 ml of ethanol was added dropwise with such a rate, so the reaction mixture would be slowly refluxing. The resulting mixture was additionally refluxed for 4 h, then cooled to room temperature, and a solution of 51.8 g of potassium hydroxide in 150 ml of water was added. This mixture was refluxed for 3 h, and then ethanol was distilled off at atmospheric pressure. The solution obtained was cooled to ambient temperature and acidified by saturated hydrochloric acid to pH 1. The precipitate formed was filtered off, washed with 2×150 ml of cold water, and dried in air. The dibacic acid obtained was then dehcarboxylated by heating it at 160° C. for 2 h. To the viscous oil obtained, 60 ml of SOCl2 was added, and the resulting mixture was stirred for 24 h at room temperature. The excess of SOCl2 was distilled off, and the residue was dissolved in 200 ml of anhydrous dichloromethane. The solution obtained was added dropwise to a suspension of 37.7 g (0.28 mmol) of AlCl3 in 800 ml of dichloromethane for 1 h at 0° C. The reaction mixture was refluxed for 3 h, then cooled to room temperature, poured on 300 cm3 of ice, and finally acidified by saturated HCl to pH 3. The organic layer was separated, and the aqueous layer was washed with 3×200 ml of methyl-tert-butyl ether. The combined organic fractions were dried over K2CO3 and then evaporated to dryness. The title product was isolated using flash chromatography (d 50 mm, l 800 mm, eluent: hexanes-CH2Cl2, 2:1, vol.). Yield 47.3 g (81%).
Quantity
45.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
64.3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
51.8 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
reactant
Reaction Step Five
Name
Quantity
37.7 g
Type
reactant
Reaction Step Six
Quantity
800 mL
Type
solvent
Reaction Step Six
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:8](OCC)=O)[C:3]([O:5]CC)=O.[Br:13][C:14]1[CH:19]=[C:18]([F:20])[CH:17]=[CH:16][C:15]=1CBr.[OH-].[K+].Cl.O=S(Cl)Cl.[Al+3].[Cl-].[Cl-].[Cl-]>C(O)C.O.ClCCl>[Br:13][C:14]1[CH:19]=[C:18]([F:20])[CH:17]=[C:16]2[C:15]=1[CH2:8][CH:2]([CH3:1])[C:3]2=[O:5] |f:2.3,6.7.8.9|

Inputs

Step One
Name
Quantity
45.1 g
Type
reactant
Smiles
CC(C(=O)OCC)C(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
64.3 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)CBr
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
51.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
60 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Six
Name
Quantity
37.7 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
800 mL
Type
solvent
Smiles
ClCCl
Step Seven
Name
ice
Quantity
300 mL
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while vigorously stirring, over 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
so the reaction mixture would be slowly refluxing
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was additionally refluxed for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was refluxed for 3 h
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
ethanol was distilled off at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
The solution obtained
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with 2×150 ml of cold water
CUSTOM
Type
CUSTOM
Details
dried in air
CUSTOM
Type
CUSTOM
Details
The dibacic acid obtained
TEMPERATURE
Type
TEMPERATURE
Details
by heating it at 160° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
To the viscous oil obtained
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 24 h at room temperature
Duration
24 h
DISTILLATION
Type
DISTILLATION
Details
The excess of SOCl2 was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 200 ml of anhydrous dichloromethane
CUSTOM
Type
CUSTOM
Details
The solution obtained
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
the aqueous layer was washed with 3×200 ml of methyl-tert-butyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over K2CO3
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=C2CC(C(C2=CC(=C1)F)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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